molecular formula C12H10BrNO B2750373 3-Bromo-2-methoxy-6-phenylpyridine CAS No. 1256788-69-8

3-Bromo-2-methoxy-6-phenylpyridine

Cat. No.: B2750373
CAS No.: 1256788-69-8
M. Wt: 264.122
InChI Key: SITRKUQVZVKQHQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-phenylpyridine is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . It is characterized by a bromine atom at the third position, a methoxy group at the second position, and a phenyl group at the sixth position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-phenylpyridine typically involves the bromination of 2-methoxy-6-phenylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxy-6-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-methoxy-6-phenylpyridine is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

    2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.

    3-Bromo-2-methylpyridine: Similar but with a methyl group at the second position.

    2-Bromo-6-methoxypyridine: Similar but without the phenyl group.

Uniqueness: 3-Bromo-2-methoxy-6-phenylpyridine is unique due to the combination of its bromine, methoxy, and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

3-bromo-2-methoxy-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-10(13)7-8-11(14-12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITRKUQVZVKQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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